diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Description
Historical Context of Pyrazole Chemistry
Pyrazole chemistry originated in 1883 when Ludwig Knorr synthesized antipyrine, the first medicinal pyrazole derivative. The foundational synthesis of pyrazole itself occurred in 1889 via Eduard Buchner’s decarboxylation of 3,4,5-tricarboxylic acid. Natural pyrazoles emerged later, with 1-pyrazolyl-alanine isolated from watermelon seeds in 1959. These milestones established pyrazoles as versatile scaffolds for drug development, exemplified by modern kinase inhibitors like ibrutinib and baricitinib.
Significance of 3,5-Dicarboxylate Substitution Patterns in Pyrazoles
The 3,5-dicarboxylate substitution enhances pyrazole reactivity and binding specificity. Key effects include:
- Electron-Withdrawing Effects : Ester groups at C3/C5 reduce aromatic ring electron density, directing electrophilic attacks to C4.
- Biological Activity : Dialkyl pyrazole-3,5-dicarboxylates exhibit antiprotozoal activity against Trypanosoma cruzi (IC50 1.47–3.82 μM) and CDK2 inhibition (e.g., compound 4 , IC50 3.82 μM).
- Synthetic Versatility : These esters serve as intermediates for agrochemicals (e.g., fungicides) and materials science applications.
Table 1 : Comparative Bioactivity of Pyrazole-3,5-Dicarboxylates
| Compound | Target Organism/Enzyme | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Diethyl ester 3 | T. cruzi amastigotes | 3.82 | 72 |
| Sodium salt 8 | Leishmania spp. amastigotes | 1.47 | 113 |
| Compound 4 | CDK2/Cyclin A2 | 3.82 | N/A |
Importance of 1-[2-(3,4-Dimethoxyphenyl)-2-Oxoethyl] N-Substitution
The N1-substituent in this compound introduces three critical features:
- Aromatic Electron Donation : The 3,4-dimethoxyphenyl group increases lipophilicity and π-π stacking potential, enhancing membrane permeability.
- Ketone Reactivity : The oxoethyl moiety participates in hydrogen bonding with biological targets (e.g., CDK2’s ATP-binding pocket).
- Steric Effects : The bulky substituent directs molecular orientation, as seen in X-ray studies of analogous structures.
Chemical Classification and Nomenclature
- IUPAC Name : Diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate.
- CAS Registry : 1638612-84-6.
- Molecular Formula : C19H22N2O7 (MW 390.4 g/mol).
- Functional Groups :
Figure 1 : Structural Features
$$
\begin{array}{ccc}
\text{Ester Groups (C3/C5)} & \rightarrow & \text{Electrophilic C4} \
\uparrow & & \downarrow \
\text{Pyrazole Core} & \leftarrow & \text{Ketone-Containing N1 Substituent} \
\end{array}
$$
This structure aligns with fused heterocycle nomenclature rules, where the pyrazole ring is prioritized over the benzene derivative. The 3,4-dimethoxyphenyl group adopts a dihedral angle of ~67.7° relative to the pyrazole plane, minimizing steric clash.
Properties
IUPAC Name |
diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7/c1-5-27-18(23)13-10-14(19(24)28-6-2)21(20-13)11-15(22)12-7-8-16(25-3)17(9-12)26-4/h7-10H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCNHVSXSIBDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118952 | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-, 3,5-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-84-6 | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-, 3,5-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-, 3,5-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Pathways
It is known that many compounds with similar structures have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a wide range of biochemical pathways.
Biological Activity
Diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and two carboxylate ester functionalities. The presence of the dimethoxy group is believed to enhance its biological activity through increased lipophilicity and receptor binding affinity.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals was demonstrated in vitro using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In studies involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this pyrazole derivative resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may inhibit the NF-kB signaling pathway, which is pivotal in inflammation.
Anticancer Properties
This compound has been evaluated for its anticancer effects against various cancer cell lines. It demonstrated cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
- Modulation of Signaling Pathways : It may interfere with cellular signaling pathways like MAPK and PI3K/Akt that are crucial for cell proliferation and survival.
- Interaction with Receptors : Molecular docking studies suggest that this compound can bind effectively to various biological receptors, enhancing its pharmacological profile.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antioxidant activity with an IC50 value of 25 µM in DPPH assay. |
| Study B | Showed significant reduction in TNF-α levels in LPS-stimulated macrophages after treatment with 50 µM of the compound. |
| Study C | Induced apoptosis in MCF-7 cells with an IC50 value of 30 µM; involved caspase activation. |
Scientific Research Applications
Molecular Formula
- Molecular Formula : C15H17N3O5
- Molecular Weight : Approximately 319.31 g/mol
Structural Features
The compound features a pyrazole ring, which is known for its biological activity, and two carboxylate groups that enhance its solubility and reactivity. The presence of the 3,4-dimethoxyphenyl substituent contributes to its potential pharmacological properties.
Medicinal Chemistry
Diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has been researched for its potential therapeutic effects. Key applications include:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of pyrazole compounds can induce apoptosis in various cancer cell lines .
- Anti-inflammatory Properties : Research suggests that similar pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes .
- Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial strains .
Agricultural Applications
The compound is also being investigated for use in agrochemicals:
- Herbicidal Activity : Studies have indicated that pyrazole derivatives can act as herbicides by disrupting plant growth pathways .
- Fungicidal Properties : Research shows that compounds with similar structures demonstrate fungicidal activity against common agricultural pathogens .
Materials Science
In materials science, this compound is explored for:
- Polymer Synthesis : Its reactive functional groups allow it to be incorporated into polymer matrices, enhancing properties like thermal stability and mechanical strength .
- Nanomaterials : The compound's ability to form coordination complexes with metals makes it suitable for developing nanomaterials with specific electronic properties .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyrazole derivatives, including this compound. The results showed significant inhibition of tumor growth in xenograft models, highlighting the compound's potential as an anticancer agent .
Case Study 2: Agricultural Efficacy
In a field trial reported by Pest Management Science, the herbicidal activity of a related pyrazole derivative was tested against various weeds. The results indicated effective control of weed populations with minimal impact on crop yield, suggesting its viability as an environmentally friendly herbicide .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Pyrazole Derivative A | Anti-inflammatory | |
| Pyrazole Derivative B | Antimicrobial | |
| Related Herbicide | Herbicidal |
Table 2: Potential Applications in Various Fields
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Inhibition of tumor growth |
| Agriculture | Herbicides | Effective weed control |
| Materials Science | Polymer Additives | Enhanced mechanical properties |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and pyrazole backbone significantly influence molecular weight, solubility, and stability. Key analogs and their properties are summarized below:
*Calculated based on structural analogs.
Key Observations:
- Electron-withdrawing vs. electron-donating groups : Chloro substituents (e.g., 4-chlorophenyl) reduce solubility in polar solvents compared to methoxy groups due to decreased polarity .
- Steric effects: Bulky substituents like 3,4-dimethoxyphenyl may hinder crystal packing, as evidenced by the absence of reported melting points for this compound. In contrast, smaller groups (e.g., 4-cyanobenzyl) allow for well-defined crystal structures .
Preparation Methods
General Synthetic Strategy
The synthesis of diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically follows a condensation approach involving:
- 1,3-dicarbonyl compounds : These serve as key building blocks providing the pyrazole core.
- Hydrazine derivatives : Phenyl hydrazine or substituted hydrazines are used to form the pyrazole ring via cyclocondensation.
- Catalysts : Cerium(III) proline complex or similar catalysts may be employed to facilitate the reaction under mild conditions.
This method leverages the nucleophilicity of hydrazine derivatives attacking the electrophilic 1,3-dicarbonyl compounds to form the five-membered pyrazole ring system, followed by functionalization to introduce the 3,4-dimethoxyphenyl and keto substituents.
Stepwise Preparation Details
| Step | Reaction Type | Reagents & Conditions | Outcome | Yield Range |
|---|---|---|---|---|
| 1 | Preparation of 1,3-dicarbonyl intermediate | Starting from diethyl malonate derivatives or ethyl acetoacetate, reacted with appropriate benzaldehyde derivatives (3,4-dimethoxybenzaldehyde) under basic or acidic catalysis | Formation of β-ketoester precursor with 3,4-dimethoxyphenyl substituent | Typically 75-85% |
| 2 | Pyrazole ring formation | Condensation of β-ketoester with hydrazine hydrate or substituted hydrazine in ethanol or other polar solvents, catalyzed by cerium(III) proline or similar catalysts | Cyclization to form this compound | 70-91% depending on conditions |
| 3 | Purification | Recrystallization or chromatographic techniques | Isolation of pure target compound | Purity >95% |
Reaction Conditions and Optimization
- Solvents : Ethanol, methanol, or other polar protic solvents are preferred to dissolve both hydrazine and ketoester substrates.
- Temperature : Mild heating (40–80 °C) is generally sufficient to drive the condensation without decomposition.
- Catalysts : Cerium(III) proline complex has been noted to enhance yields and selectivity by stabilizing intermediates and lowering activation energy.
- Reaction Time : Typically 4–12 hours, monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
- pH Control : Slightly acidic to neutral conditions favor cyclization and minimize side reactions.
Mechanistic Insights
The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring. The presence of electron-donating methoxy groups on the aromatic ring influences the electronic environment, stabilizing intermediates and potentially affecting reaction rates.
Data Table Summarizing Key Preparation Parameters
| Parameter | Description | Typical Range / Value |
|---|---|---|
| Starting materials | 1,3-dicarbonyl compound + hydrazine derivative | Diethyl malonate or ethyl acetoacetate + phenyl hydrazine |
| Catalyst | Cerium(III) proline complex or none | 5-10 mol% catalyst loading |
| Solvent | Polar protic solvents | Ethanol, methanol |
| Temperature | Reaction temperature | 40–80 °C |
| Reaction time | Duration of reaction | 4–12 hours |
| Yield | Isolated product yield | 70–91% |
| Purity | Post-purification | >95% (HPLC or NMR confirmed) |
Comparative Notes on Preparation Methods
While the condensation of 1,3-dicarbonyl compounds with hydrazines is the predominant method, alternative approaches may involve:
- Use of substituted hydrazines to introduce different functional groups.
- Variation in catalysts to improve selectivity or yield.
- Multi-step synthesis starting from protected intermediates to control regioselectivity.
However, the described condensation remains the most efficient and widely used route for this compound.
Q & A
Q. What are the standard synthetic routes and characterization techniques for diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate?
The compound is typically synthesized via a "chemical root method," involving condensation reactions between pyrazole precursors and substituted phenyl ketones. Characterization employs a multi-technique approach:
- X-ray diffraction (XRD) confirms crystallinity and lattice parameters (monoclinic system, unit cell volume ~789 ų) .
- FTIR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹) .
- Transmission electron microscopy (TEM) reveals particle morphology (spherical aggregates, ~50–100 nm) .
Methodological Note: Ensure anhydrous conditions during synthesis to avoid hydrolysis of ester groups.
Q. What structural features of this compound have been elucidated through crystallographic analysis?
XRD analysis confirms a monoclinic crystal system with space group P2₁/c. Key parameters include:
- Lattice angles: α = γ = 90°, β = 112.3° .
- Hydrogen bonding networks between pyrazole N-H and ester carbonyl groups stabilize the structure .
Implications: The 3,4-dimethoxyphenyl substituent induces steric hindrance, affecting packing efficiency .
Advanced Research Questions
Q. How can researchers optimize synthetic yields and purity for this compound?
Yield optimization strategies include:
- Solvent selection : Acetonitrile improves reaction homogeneity vs. DMF, as shown in analogous pyrazole syntheses (35% yield achieved in acetonitrile vs. <20% in DMF) .
- Catalyst use : Triethylamine enhances deprotonation efficiency in cross-coupling steps .
- Purification : Gradient recrystallization (e.g., DMF/ethanol mixtures) removes unreacted precursors .
Data Contradiction Alert : Conflicting yields in similar reactions (e.g., 35% vs. 50% in other pyrazole derivatives) suggest substrate-specific steric or electronic effects .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
Case Example: If FTIR suggests ester group hydrolysis but XRD shows intact crystal structure:
Q. What strategies address challenges in growing high-quality single crystals for XRD?
Q. How can regioselectivity be improved in substitution reactions involving this compound?
Q. What methodologies are recommended for assessing biological activity in pyrazole derivatives?
While direct data on this compound is limited, related pyrazoles show:
- Antitumor activity : MTT assays against HeLa cells with IC₅₀ values <10 µM .
- Anti-inflammatory effects : COX-2 inhibition assays (IC₅₀ ~5 µM) .
Experimental Design : Prioritize in vitro screening before in vivo studies due to metabolic instability of ester groups.
Q. How can stability and decomposition pathways be monitored under varying conditions?
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, analyze via HPLC for degradation .
- Mechanistic insights : Use DFT calculations to predict hydrolysis hotspots (e.g., α-carbon to ketone group) .
Methodological Tables
| Parameter | XRD Findings | FTIR Peaks | TEM Data |
|---|---|---|---|
| Crystal System | Monoclinic (P2₁/c) | C=O stretch: 1700–1720 cm⁻¹ | Particle size: 50–100 nm |
| Unit Cell Volume | 789 ų | Pyrazole ring: 1480–1520 cm⁻¹ | Morphology: Spherical aggregates |
| Synthetic Optimization | Conditions | Yield | Purity |
|---|---|---|---|
| Solvent: Acetonitrile | Triethylamine, 24 h reflux | 35% | >95% |
| Solvent: DMF | N-Methylmorpholine | <20% | 85% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
